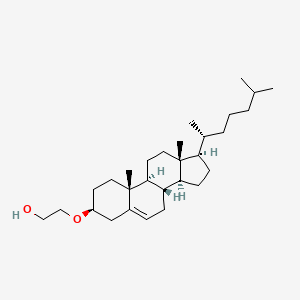

2-(3beta-Cholesteryloxy)ethanol

Description

However, based on the nomenclature, this compound is a cholesterol-derived ether with an ethanol moiety linked via a 3β-hydroxy group.

Due to the absence of specific data on this compound in the provided evidence, the following sections will focus on structurally or functionally related ethanol derivatives and their comparative properties.

Properties

Molecular Formula |

C29H50O2 |

|---|---|

Molecular Weight |

430.7 g/mol |

IUPAC Name |

2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethanol |

InChI |

InChI=1S/C29H50O2/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(31-18-17-30)13-15-28(22,4)27(24)14-16-29(25,26)5/h9,20-21,23-27,30H,6-8,10-19H2,1-5H3/t21-,23+,24+,25-,26+,27+,28+,29-/m1/s1 |

InChI Key |

NPYXBHZQVNRAOF-AXYOXNHISA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OCCO)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCO)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence includes several ethanol-based compounds with ether or phenolic linkages. Below is a detailed comparison of their chemical properties, toxicity, and functional roles:

Structural Analogues

Functional Comparison

- Toxicity: 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol exhibits moderate acute toxicity (oral LD₅₀ > 300 mg/kg) but severe eye irritation . 2-Methoxyethanol is significantly more toxic, with documented hematotoxic and teratogenic effects in humans . Tyrosol analogues show low toxicity and are used in food and cosmetic industries due to antioxidant properties .

- Biochemical Activity: Tyrosol derivatives (e.g., 2-(4-hydroxy-3-methoxyphenyl)ethanol) inhibit tyrosinase, a key enzyme in melanin synthesis, with IC₅₀ values comparable to kojic acid . Alkylphenol ethoxylates (e.g., 2-(nonylphenoxy)ethanol) disrupt endocrine signaling by mimicking estrogen .

Data Tables

Table 1. Tyrosinase Inhibition by Phenolic Ethanol Derivatives

| Compound (from ) | Inhibition Rate (%) at 1 mM |

|---|---|

| 2-(3-Hydroxyphenyl)ethanol (Compound 2) | 65 ± 3 |

| 2-(4-Hydroxy-3-methoxyphenyl)ethanol (Cmpd 4) | 70 ± 4 |

| Salidroside (Compound 11) | 50 ± 2 |

Data sourced from mushroom tyrosinase assays .

Table 2. Hazard Classification of Ethanol Derivatives

Key Limitations in Available Evidence

- No data on 2-(3β-cholesteryloxy)ethanol were found in the provided materials. Comparisons were extrapolated from structurally analogous compounds.

- Toxicity and bioactivity of cholesterol-ethanol conjugates likely differ significantly due to sterol hydrophobicity and membrane interaction mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.